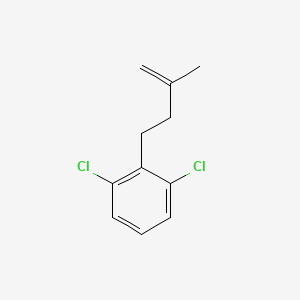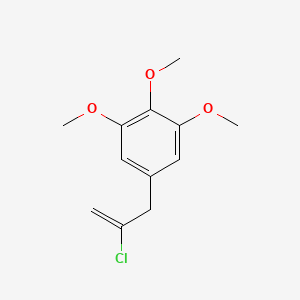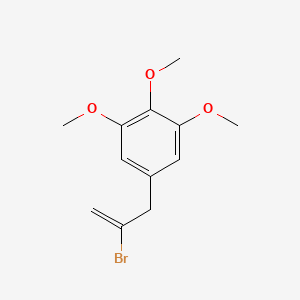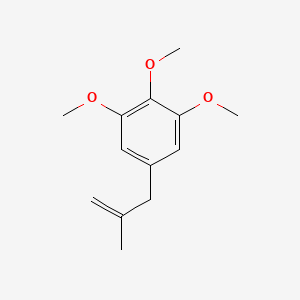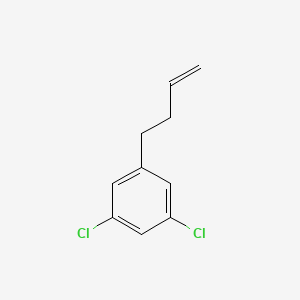
2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity towards different reagents, the mechanism of its reactions, and the products formed .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Compounds with bromo and methoxy groups are essential intermediates in organic synthesis, often serving as precursors for more complex molecules. For example, 2-Bromo-6-methoxynaphthalene is highlighted for its role in synthesizing non-steroidal anti-inflammatory agents, demonstrating the importance of bromo-methoxy compounds in medical chemistry (Wei-Ming Xu & Hong-Qiang He, 2010). The study emphasizes the development of safer, environmentally friendly synthetic routes, which could apply to the synthesis and application of 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene in creating new pharmaceuticals.
Material Science and Polymer Research
In material science, novel copolymers incorporating similar bromo and methoxy functionalities have been explored for their unique properties and applications. For instance, compounds with methoxy and bromo groups have been used to create copolymers with styrene, resulting in materials with potentially high Tg (glass transition temperature) and unique decomposition behaviors, suitable for specialized applications (G. Kharas et al., 2014). This research highlights the utility of bromo-methoxy compounds in developing new materials with specific thermal and mechanical properties.
Photodynamic Therapy and Sensitizers
The presence of bromo and methoxy groups in compounds can significantly affect their electronic and photophysical properties, making them suitable as sensitizers in photodynamic therapy (PDT) . For example, zinc phthalocyanines substituted with bromo-methoxy groups have been studied for their high singlet oxygen quantum yield, indicating potential use in PDT for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). This suggests that 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene could be a candidate for developing new photosensitizers with enhanced efficiency in medical treatments.
Environmental Chemistry and Catalysis
Bromo and methoxy groups in chemical compounds also play a role in catalysis and environmental chemistry. For instance, organoselenium and DMAP co-catalysis have been employed for the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes, showcasing the utility of bromo-containing compounds in synthetic organic chemistry (A. Verma et al., 2016). This research points to the potential environmental and catalytic applications of 2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, perhaps in developing greener chemical processes.
Mechanism of Action
properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6H,3,7H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDBZIDWPYGRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206316 | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene | |
CAS RN |
951893-08-6 | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-2-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







